Diethylaminosulfur trifluoride
Overview
Description
Diethylaminosulfur trifluoride (DAST) is a versatile reagent used in organic synthesis, particularly known for its fluorinating properties. It has been employed in various chemical transformations, including the synthesis of fluorinated molecules, which are of significant interest due to their biological and pharmaceutical applications .
Synthesis Analysis
The synthesis of diethylaminosulfur trifluoride itself is not detailed in the provided papers, but its application in the synthesis of other compounds is well-documented. For instance, DAST has been used to fluorinate steroidal compounds, leading to the formation of fluorinated steroids with high isomeric purity by manipulating experimental conditions . Additionally, it has been utilized in the synthesis of fluorinated nucleosides, which are important in the field of antiviral and anticancer research .
Molecular Structure Analysis
While the molecular structure of DAST is not explicitly discussed in the provided papers, its reactivity suggests that it is a stable compound capable of introducing fluorine atoms into other molecules. The structure of a degradation product from a steroidal synthesis was established by X-ray diffraction analysis, which underscores the importance of structural analysis in understanding the outcomes of reactions involving DAST .
Chemical Reactions Analysis
DAST has been shown to be a powerful reagent for introducing fluorine atoms into organic molecules. It has been used for the double thiolation of imidazo[1,2-α]pyridines , fluorination of alcohols and carbonyl compounds , and allylic fluorination of steroids . Furthermore, it has been applied in fluorinative Beckmann fragmentation of cyclic ketoximes and the fluorination of sugar moieties in nucleosides and methyl glycosides . The reaction of DAST with epoxides and diols has also been explored, leading to various fluorinated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of DAST are inferred from its reactivity and the conditions under which it is used. It is a nucleophilic fluorinating reagent that can react under mild conditions, suggesting it has a reasonable level of stability and reactivity that makes it suitable for laboratory synthesis . Its ability to act as a solvent-free reagent and in ionic liquids indicates versatility in different reaction environments.
Scientific Research Applications
Monofluorination of Trifluoromethyl Substituted Chromenones :
- DAST has been effectively used in monofluorination reactions of trifluoromethyl substituted chromenones. This process employs a mild and efficient methodology to synthesize fluorinated compounds (2-fluoro-chromenones) through a chemoselective reaction with yields ranging from 63% to 81% (Bonacorso et al., 2011).
Thermal Stability and Hazard Potential :
- DAST can decompose violently when heated, presenting a hazard if not handled properly. Its decomposition occurs in two steps, initially forming sulfur tetrafluoride and bis(diethylamino) sulfur difluoride, followed by a vigorous exothermic decomposition of the less stable difluoride (Messina et al., 1989).
Synthesis of Fluorinated Nucleosides :
- DAST has been applied as a fluorinating agent in the synthesis of nucleosides fluorinated in the carbohydrate moiety. This showcases its utility in modifying nucleosides, which are fundamental to genetic material (Herdewijn et al., 1989).
Fluorination of N-Aryl-N-Hydroxyamides :
- DAST has been used to fluorinate N-aryl-N-hydroxyamides, replacing the hydroxy function with a fluorine atom at the para position of the aromatic ring, resulting in high yields (Kikugawa et al., 1992).
Perfluoroalkylthiolation Reactions :
- Trifluoromethyl diethylaminosulfur difluoride (CF3-DAST), an analogue of DAST, is efficient for trifluoromethylthiolation of α-methylene-β-keto esters and sulfones, demonstrating DAST's versatility in organic synthesis (Saidalimu et al., 2016).
Double Thiolation Reagent for Imidazo[1,2-α]pyridines :
- DAST has been reported as a novel, cost-effective double thiolation reagent for sulfurizing a range of imidazo[1,2-α]pyridines under mild conditions, expanding its applications beyond fluorination (Jiang et al., 2021).
Fluorinative Beckmann Fragmentation :
- DAST facilitates fluorinative fragmentation of cyclic ketoximes, offering a pathway to produce fluorinated carbonitrile. This method highlights DAST's role in introducing fluorine into organic compounds (Kirihara et al., 2000).
Dehydration, Cyclization, and Fluorination of Pyrazoles :
- DAST is used in the dehydration, intramolecular cyclization, and fluorination of pyrazoles and pyrazolines, demonstrating its multifaceted role in organic synthesis (Bonacorso et al., 2010).
Efficient Synthesis of Fluorinated Benzamide Neuroleptic :
- DAST played a crucial role in the synthesis of fluorinated benzamides, showcasing its importance in pharmaceutical chemistry (Mukherjee, 1990).
Recyclable Solvents for Fluorination :
- Research has shown the use of ionic liquids as recyclable solvents for DAST-mediated fluorination of alcohols and carbonyl compounds, highlighting DAST's compatibility with green chemistry principles (Das et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-N-(trifluoro-λ4-sulfanyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F3NS/c1-3-8(4-2)9(5,6)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJLBAMHHLJAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191484 | |
Record name | Diethylaminosulfur trifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylaminosulfur trifluoride | |
CAS RN |
38078-09-0 | |
Record name | (Diethylamino)sulfur trifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38078-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylaminosulfur trifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038078090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylaminosulfur trifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (diethylamino)sulphur trifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLAMINOSULFUR TRIFLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78622BV6IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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